Cicaprost

概要

説明

シクロプロストは、強力な血管拡張剤および血小板凝集阻害剤であるプロスタサイクリン(PGI2)の合成類似体です。 プロスタサイクリンは、血管の内皮細胞によって自然に産生され、心臓血管の恒常性に重要な役割を果たしています。 代謝的に不安定であるため、プロスタサイクリンは経口投与することができず、連続的な静脈内注入が必要です。 一方、シクロプロストは代謝的に安定しており、経口投与後も生物学的利用能があり、貴重な治療薬となります .

準備方法

合成経路と反応条件

シクロプロストは、プロスタサイクリン構造を修飾して安定性と生物学的利用能を高める一連の化学反応によって合成されます。

工業生産方法

シクロプロストの工業生産は、高度な技術を用いた大規模な化学合成を行い、高純度と高収率を確保します。 このプロセスには、医薬品基準を満たすために、複数の精製と品質管理のステップが含まれます。 その後、この化合物は治療用経口剤に製剤化されます .

化学反応の分析

Biochemical Reaction Mechanisms

Cicaprost interacts with prostacyclin (IP) receptors, triggering cAMP-dependent pathways:

cAMP Signaling and Desensitization:

-

Acute cAMP Accumulation : this compound induces concentration-dependent cAMP production in pulmonary artery smooth muscle cells (PASMCs), with an EC₅₀ of 63 nM .

-

Desensitization Mechanism : Prolonged exposure (≥3 hours) reduces cAMP response due to downregulation of adenylyl cyclase isoforms (AC5/6) and PKA-mediated feedback .

Table 2: cAMP Response Parameters

Pharmacologically Relevant Interactions

This compound’s vasodilatory and antiplatelet effects involve ion channel modulation:

K⁺ Channel Activation:

-

Hyperpolarization : this compound relaxes arterial smooth muscle by activating inward rectifier K⁺ (KIR) channels, causing membrane hyperpolarization .

Table 3: Inhibitors of this compound-Mediated Effects

Anti-Metastatic and Renal Protective Effects

-

Metastasis Inhibition : this compound’s anti-metastatic activity is linked to its stabilization of endothelial barriers and inhibition of tumor cell adhesion .

-

Nephroprotection : In diabetic rats, this compound attenuates renal hypertrophy and albuminuria independent of blood pressure changes .

This compound’s chemical profile underscores its versatility as a therapeutic agent, with synthesis complexity matched by its multifaceted biochemical interactions. Further research into its isoform-specific AC interactions and long-term desensitization dynamics could enhance its clinical utility.

科学的研究の応用

Cardiovascular Applications

Cicaprost's primary application lies in its ability to induce vasodilation and inhibit platelet aggregation, making it a candidate for treating cardiovascular diseases.

Clinical Studies

- A randomized double-blind study assessed this compound's efficacy in patients with Raynaud's phenomenon secondary to systemic sclerosis. Although the overall results did not show statistically significant improvements, patients receiving higher doses reported reduced severity of attacks, indicating potential benefits that warrant further investigation .

- Another study highlighted this compound's ability to inhibit collagen-induced platelet aggregation in healthy volunteers, suggesting its role as an antiplatelet agent .

Applications in Peripheral Vascular Disease

This compound has been investigated for its therapeutic potential in peripheral vascular diseases where vasodilation is crucial.

Pharmacological Effects

Research indicates that this compound can be administered orally, providing a significant advantage over traditional intravenous prostacyclin therapies that are often limited by their metabolic instability. In controlled studies, this compound has been shown to enhance blood flow and reduce symptoms associated with peripheral vascular conditions .

Case Studies and Findings

- A study involving patients with systemic sclerosis demonstrated that this compound could potentially modify platelet function without adverse effects on white blood cell activity or plasma fibrinolysis .

- Another investigation revealed that this compound effectively reduced the severity of Raynaud's attacks in some patients, although further studies are needed to establish definitive clinical benefits .

Comparative Data on this compound

The following table summarizes key findings from various studies on this compound:

作用機序

シクロプロストは、標的細胞表面のプロスタサイクリン受容体(IP受容体)に結合することによってその効果を発揮します。 この結合は、細胞内シグナル伝達経路、特に環状アデノシン一リン酸(cAMP)経路を活性化し、血管拡張と血小板凝集の阻害につながります。 シクロプロストは、腫瘍細胞誘発性の血小板凝集と内皮細胞への接着を阻害することにより、転移を防ぐことにより、腫瘍細胞と宿主の相互作用も阻害します .

類似化合物との比較

生物活性

Cicaprost, a stable analog of prostacyclin (PGI2), has garnered significant attention in pharmacological research due to its diverse biological activities, particularly its anti-inflammatory and vasodilatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor). This receptor is part of the G-protein-coupled receptor family and plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. Upon binding to this compound, the IP receptor activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels result in smooth muscle relaxation and decreased release of pro-inflammatory cytokines.

Anti-Inflammatory Properties

Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects. In a study involving primary human monocyte-derived macrophages and dendritic cells, this compound significantly inhibited the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. The results indicated that this compound could effectively prevent ocular inflammation in a rat model of uveitis by reducing leukocyte infiltration and protein exudation .

Table 1: Summary of Anti-Inflammatory Effects of this compound

| Study | Cell Type | Stimulus | Outcome |

|---|---|---|---|

| Macrophages | LPS | Inhibition of cytokine production | |

| Dendritic Cells | LPS | Reduced inflammatory response | |

| Rat Model | Uveitis | Decreased leukocyte infiltration |

Cardiovascular Effects

This compound's cardiovascular effects are primarily attributed to its ability to induce vasodilation. It has been shown to lower blood pressure in various animal models without causing significant side effects. In a study on diabetic nephropathy in rats, this compound treatment led to improved renal function and structural preservation without affecting systemic blood pressure significantly . This suggests that this compound may exert nephroprotective effects through local mechanisms rather than systemic hypotensive actions.

Table 2: Cardiovascular Effects Observed with this compound

| Study | Model | Effect |

|---|---|---|

| Diabetic Nephropathy | Improved renal function | |

| Various Animal Models | Induced vasodilation |

Case Studies and Clinical Implications

This compound has been investigated for its potential therapeutic applications beyond inflammation and cardiovascular health. For instance, its role in cancer immunotherapy is being explored due to its influence on immune cell modulation. The interaction between this compound and regional lymph nodes suggests a possible mechanism for enhancing anti-tumor immunity by influencing lymphangiogenesis .

In clinical settings, this compound has been evaluated as a treatment option for conditions like pulmonary arterial hypertension and peripheral vascular diseases due to its vasodilatory properties . Its stability in aqueous solutions allows for flexible administration routes, further enhancing its clinical utility.

特性

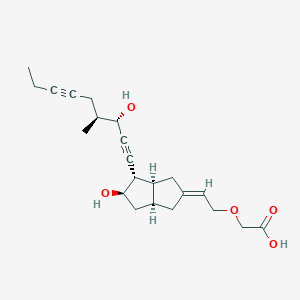

IUPAC Name |

2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUGKOZUKWAXDS-SEWALLKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873211 | |

| Record name | Cicaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94079-80-8, 95722-07-9 | |

| Record name | Cicaprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94079-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicaprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicaprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICAPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。